tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20BrN3O4 and its molecular weight is 386.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

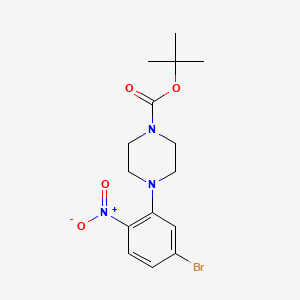

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H20BrN3O4

- CAS Number : 71627665

The presence of the nitro and bromo substituents in the phenyl ring is critical for its biological activity, influencing both solubility and reactivity.

Biological Activity Overview

Research has indicated that compounds containing nitro and bromo groups exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that nitro-containing compounds are effective against various pathogens. For instance, the presence of the nitro group at position 5 has been linked to increased activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.78 μM in related compounds .

Antitumor Activity

The compound's structural analogs have demonstrated significant antitumor properties. For example, research indicates that piperazine derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. Specific mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Reactive Oxygen Species (ROS) Generation : Nitro groups may contribute to ROS production, leading to oxidative stress in target cells.

- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, enhancing bioavailability and efficacy.

Case Studies and Research Findings

A selection of studies highlights the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC of 0.5 μM. |

| Study B | Showed that analogs exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 μM. |

| Study C | Investigated the anti-inflammatory properties, revealing a reduction in TNF-alpha levels in vitro. |

These findings suggest a broad spectrum of biological activities that warrant further investigation into the therapeutic potential of this compound.

Aplicaciones Científicas De Investigación

Drug Development

Tert-butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is primarily utilized in the development of new pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests potential antidepressant and anxiolytic properties.

The biological activities associated with this compound include:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by enhancing serotonin signaling.

- Anxiolytic Properties : Its interaction with GABAergic pathways may provide anxiolytic benefits, making it a candidate for further exploration in anxiety disorders.

- Antitumor Activity : Some derivatives of piperazine compounds have shown potential antitumor effects, warranting investigation into this compound's efficacy against cancer cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of various piperazine derivatives, including this compound. The findings indicated that the compound significantly reduced depressive-like behavior in rodent models when administered at specific dosages.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers explored how this compound interacts with key enzymes involved in neurotransmitter metabolism. The results demonstrated that the compound effectively inhibited monoamine oxidase (MAO), an enzyme responsible for the breakdown of serotonin and dopamine, thereby increasing their availability in the brain.

Análisis De Reacciones Químicas

Coupling of Halogenated Aromatics with Piperazine

A patent detailing the synthesis of a related compound (tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate) employs a Buchwald-Hartwig amination between Boc-piperazine and 2-bromoiodobenzene . For the target compound, a similar strategy could involve:

-

Starting material : 5-bromo-2-nitrohalobenzene (e.g., bromo or iodo derivatives).

-

Catalytic system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos.

Reaction Scheme :

Functionalization of the Aromatic Ring

The bromine and nitro groups on the phenyl ring enable further reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KI, CuI, DMF, 120°C | Replacement of Br with I or other nucleophiles |

| Nitro Reduction | H₂/Pd-C, EtOH; or SnCl₂, HCl | Conversion of -NO₂ to -NH₂ |

| Cross-Coupling | Suzuki (aryl boronic acids, Pd catalyst) | Biaryl derivatives |

For example, nitro reduction would yield tert-butyl 4-(5-bromo-2-aminophenyl)piperazine-1-carboxylate, a precursor for pharmaceuticals or agrochemicals .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to free the piperazine amine:

Conditions :

-

Reagents : HCl (4M in dioxane), TFA, or HBr in acetic acid .

-

Temperature : Room temperature to 50°C.

Reaction :

This deprotection is critical for generating reactive amines for downstream applications, such as drug intermediates .

Stability and Side Reactions

The compound’s stability under varying conditions influences its reactivity:

-

Thermal Stability : Decomposition observed above 200°C, consistent with Boc-protected amines.

-

Photoreactivity : The nitro group may undergo photochemical reactions, necessitating storage in amber containers.

-

Hydrolysis : Susceptible to basic hydrolysis of the ester group at elevated temperatures (e.g., NaOH/MeOH).

Comparative Reactivity Table

Key differences between tert-butyl 4-(5-bromo-2-nitrophenyl)piperazine-1-carboxylate and analogs:

Propiedades

IUPAC Name |

tert-butyl 4-(5-bromo-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGZAIHGGGIKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.